2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
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Overview
Description
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a synthetic organic compound It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a trichlorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 2,4,6-trichlorophenylacetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide: Lacks the trichlorophenyl group.
N-(2,4,6-Trichlorophenyl)acetamide: Lacks the pyrimidine and thioether linkage.
4,6-Dimethylpyrimidine-2-thiol: Contains the pyrimidine and thioether but lacks the acetamide moiety.
Uniqueness
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C14H12Cl3N3OS |
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Molecular Weight |
376.7 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C14H12Cl3N3OS/c1-7-3-8(2)19-14(18-7)22-6-12(21)20-13-10(16)4-9(15)5-11(13)17/h3-5H,6H2,1-2H3,(H,20,21) |
InChI Key |
NXHVDKUPXURJPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C |
Origin of Product |
United States |
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